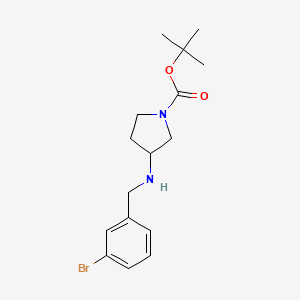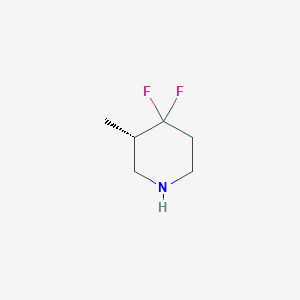
4-Cyclopropyl-pyridine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-CYCLOPROPYLPYRIDIN-1-IUM-1-OLATE is a chemical compound with a unique structure that includes a cyclopropyl group attached to a pyridinium ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYCLOPROPYLPYRIDIN-1-IUM-1-OLATE typically involves the reaction of cyclopropylamine with pyridine derivatives under specific conditions. One common method is the Chichibabin synthesis, which involves the reaction of aldehydes or ketones with ammonia . This reaction is carried out in the gas phase on a solid acid catalyst, such as silica-alumina .
Industrial Production Methods
For industrial production, the Chichibabin method is often preferred due to its efficiency and scalability. This method allows for the mass production of pyridine derivatives, which are then further processed to obtain 4-CYCLOPROPYLPYRIDIN-1-IUM-1-OLATE .
Análisis De Reacciones Químicas
Types of Reactions
4-CYCLOPROPYLPYRIDIN-1-IUM-1-OLATE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions
Reduction: The compound can be reduced using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, which replace specific functional groups in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quaternary ammonium cations, while reduction can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
4-CYCLOPROPYLPYRIDIN-1-IUM-1-OLATE has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-CYCLOPROPYLPYRIDIN-1-IUM-1-OLATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may act as an antimicrobial agent by disrupting bacterial cell membranes or inhibiting essential enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Pyridinium Salts: These compounds share a similar pyridinium ion structure but differ in their substituents and overall properties.
Piperidine Derivatives: These compounds have a six-membered ring structure with a nitrogen atom, similar to the pyridinium ion in 4-CYCLOPROPYLPYRIDIN-1-IUM-1-OLATE.
Uniqueness
4-CYCLOPROPYLPYRIDIN-1-IUM-1-OLATE is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other pyridinium and piperidine derivatives .
Propiedades
IUPAC Name |
4-cyclopropyl-1-oxidopyridin-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJKPNWMVRQFAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=[N+](C=C2)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
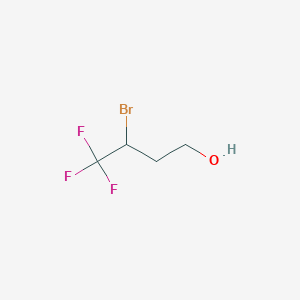
![N-[4-({[(3,4-dimethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]furan-2-carboxamide](/img/structure/B12449281.png)
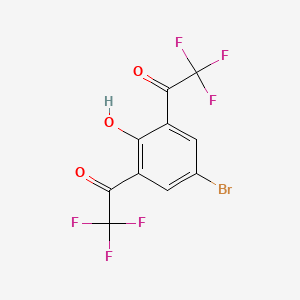
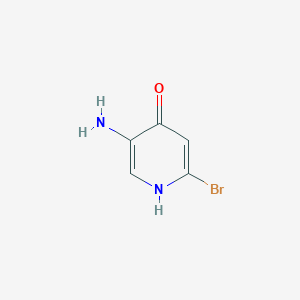
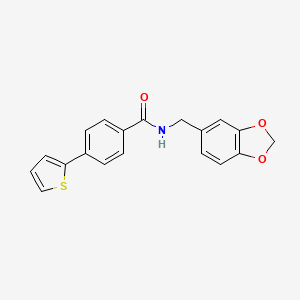
![1-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carbonitrile](/img/structure/B12449305.png)
![2,2'-[(3,4-Dimethoxyphenyl)methanediyl]bis(5,5-dimethylcyclohexane-1,3-dione)](/img/structure/B12449310.png)
![2-Amino-6-isopropyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12449323.png)
![N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2-phenylacetamide](/img/structure/B12449335.png)
![1-[benzyl(1H-indol-2-ylacetyl)amino]-N-phenylcyclohexanecarboxamide](/img/structure/B12449345.png)
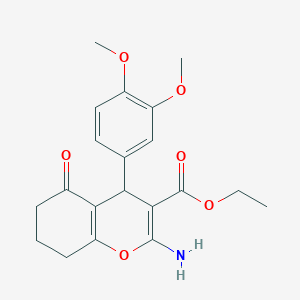
![4-[6-(2-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12449364.png)
